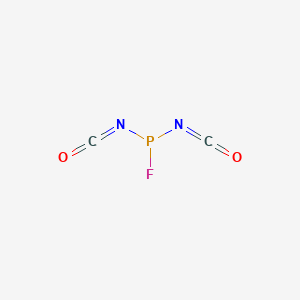
Phosphorodiisocyanatidous fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiisocyanatidous fluoride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound consists of a phosphorus atom bonded to two isocyanate groups and one fluoride atom. Its structure and reactivity make it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorodiisocyanatidous fluoride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with silver fluoride in the presence of isocyanate precursors. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodiisocyanatidous fluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus oxides.
Reduction: Reduction reactions can yield phosphorus-containing compounds with lower oxidation states.
Substitution: The fluoride atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: Phosphorus pentoxide and other oxides.
Reduction: Phosphorus trihydride and related compounds.
Substitution: Various halogenated phosphorus compounds.
Aplicaciones Científicas De Investigación
Phosphorodiisocyanatidous fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which phosphorodiisocyanatidous fluoride exerts its effects involves its ability to interact with various molecular targets. The isocyanate groups can react with nucleophiles, such as amines and alcohols, forming stable covalent bonds. This reactivity is exploited in both chemical synthesis and biological studies to modify target molecules and investigate their functions.
Comparación Con Compuestos Similares
Phosphorodiisocyanatidous fluoride can be compared with other similar compounds, such as:
Phosphorodichloridous fluoride: Similar in structure but with chlorine atoms instead of isocyanate groups.
Phosphorodiisocyanatidous chloride: Contains chloride instead of fluoride, affecting its reactivity and applications.
Uniqueness
The presence of both isocyanate groups and a fluoride atom in this compound gives it unique reactivity and versatility compared to its analogs. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Continued study and development of this compound will likely lead to new and innovative applications in the future.
Propiedades
Número CAS |
459-77-8 |
|---|---|
Fórmula molecular |
C2FN2O2P |
Peso molecular |
134.01 g/mol |
Nombre IUPAC |
fluoro(diisocyanato)phosphane |
InChI |
InChI=1S/C2FN2O2P/c3-8(4-1-6)5-2-7 |
Clave InChI |
KQPDZRGXANZCNJ-UHFFFAOYSA-N |
SMILES canónico |
C(=NP(N=C=O)F)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
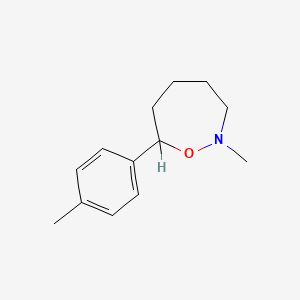
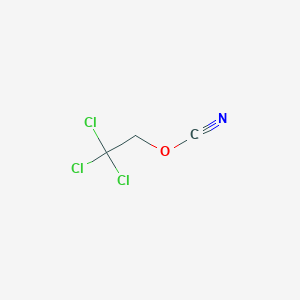
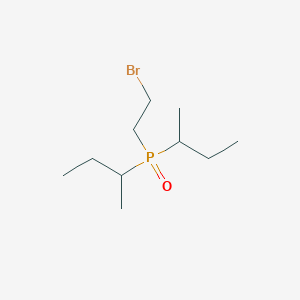
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)

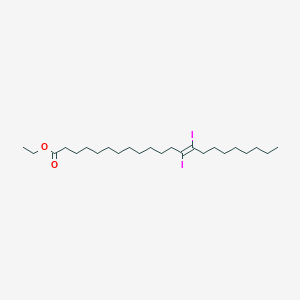
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
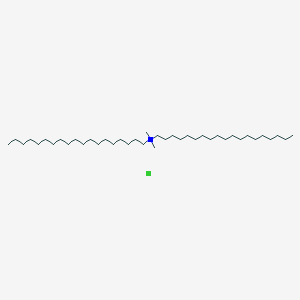
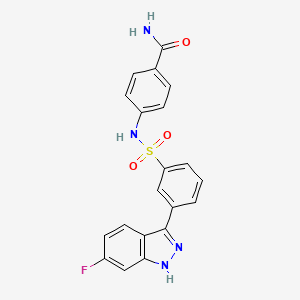
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)
